molecular formula C17H15ClN4O3 B2605171 2-[(2-Chlorophenyl)methyl]-4,7,8-trimethylpurino[8,7-b][1,3]oxazole-1,3-dione CAS No. 899947-40-1

2-[(2-Chlorophenyl)methyl]-4,7,8-trimethylpurino[8,7-b][1,3]oxazole-1,3-dione

Cat. No. B2605171
CAS RN: 899947-40-1
M. Wt: 358.78
InChI Key: RUCMPBDQAYEODE-UHFFFAOYSA-N
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Description

2-[(2-Chlorophenyl)methyl]-4,7,8-trimethylpurino[8,7-b][1,3]oxazole-1,3-dione, commonly known as cloxazolam, is a benzodiazepine derivative that has been widely used as an anxiolytic and sedative drug. The compound has a unique chemical structure that distinguishes it from other benzodiazepines, making it a promising candidate for further scientific research.

Scientific Research Applications

Antifungal and Antimicrobial Agents

The development of novel antifungal and antimicrobial compounds is a significant area of research. Compounds within related chemical families, such as triazoles and oxazoles, have been synthesized and evaluated for their biological activities. For instance, studies on new heterocyclic compounds incorporating oxazole, pyrazoline, and pyridine entities have revealed promising anticancer and antimicrobial potentials. These compounds were screened against cancer cell lines and pathogenic strains, showing effectiveness in inhibiting growth and suggesting potential therapeutic applications (Katariya, Vennapu, & Shah, 2021).

Corrosion Inhibition

Research into corrosion inhibition of metals in acidic media has utilized triazole derivatives. For example, 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole demonstrated significant inhibition efficiency for mild steel corrosion, with the study providing insights into the adsorption mechanism and suggesting its application in protecting metal surfaces in industrial settings (Lagrenée, Mernari, Bouanis, Traisnel, & Bentiss, 2002).

Synthetic Methodologies

The exploration of synthetic methodologies for constructing complex heterocyclic structures is another area of focus. Research into the synthesis of pyrazolo[3,4-b]quinolinones and oxazolidines highlights the versatility of these chemical frameworks in drug development and material science. These studies often aim to improve synthetic routes, yielding compounds with potential applications ranging from pharmaceuticals to functional materials (Lipson, Shirobokova, Shishkin, & Shishkina, 2006).

Molecular Docking and Drug Design

Molecular docking studies are crucial for understanding the interaction between synthesized compounds and biological targets. This approach aids in the design and optimization of molecules with enhanced biological activity. For example, the synthesis and docking study of 1,3-oxazole clubbed pyridyl-pyrazolines as anticancer and antimicrobial agents demonstrates the integration of computational and experimental methodologies to identify compounds with high therapeutic potential (Katariya, Vennapu, & Shah, 2021).

properties

IUPAC Name

2-[(2-chlorophenyl)methyl]-4,7,8-trimethylpurino[8,7-b][1,3]oxazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4O3/c1-9-10(2)25-16-19-14-13(22(9)16)15(23)21(17(24)20(14)3)8-11-6-4-5-7-12(11)18/h4-7H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUCMPBDQAYEODE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=NC3=C(N12)C(=O)N(C(=O)N3C)CC4=CC=CC=C4Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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